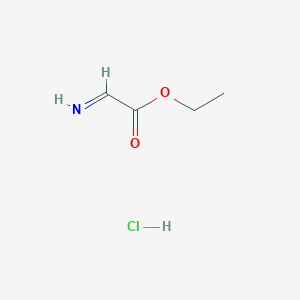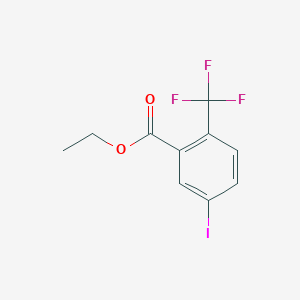![molecular formula C22H17N3O4 B14800845 2-[(2-Methyl-3-nitrophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B14800845.png)
2-[(2-Methyl-3-nitrophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazone group, which is a functional group consisting of a nitrogen-nitrogen double bond attached to a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione typically involves the reaction of 2-methyl-3-nitroaniline with benzoylacetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the nitrophenyl group can undergo redox reactions, contributing to the compound’s overall reactivity and potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-[(2-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione
- 2-[(2-methyl-4-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione
- 2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-butanedione
Uniqueness
2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H17N3O4 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
(E)-3-hydroxy-2-[(2-methyl-3-nitrophenyl)diazenyl]-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H17N3O4/c1-15-18(13-8-14-19(15)25(28)29)23-24-20(21(26)16-9-4-2-5-10-16)22(27)17-11-6-3-7-12-17/h2-14,26H,1H3/b21-20+,24-23? |
InChIキー |
OZSMEKBKHWOQCV-RWTZNIAASA-N |
異性体SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=N/C(=C(\C2=CC=CC=C2)/O)/C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=NC(=C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B14800764.png)

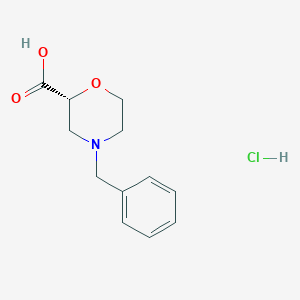
![(3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14800782.png)
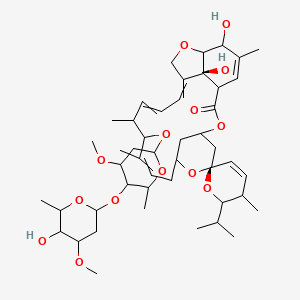
![(1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14800797.png)
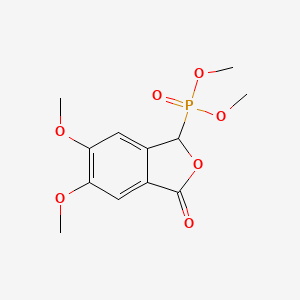
![(2E)-N-[benzyl(methyl)carbamothioyl]-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14800812.png)
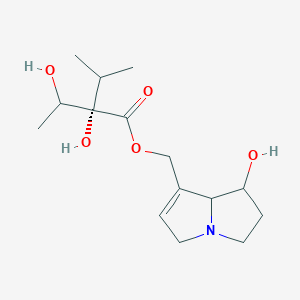
![N'-[(1E)-2-furylmethylene]-2,2-diphenylacetohydrazide](/img/structure/B14800828.png)

